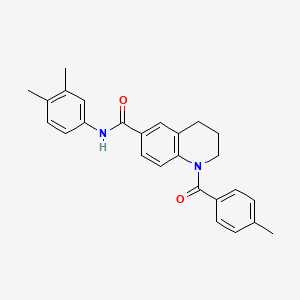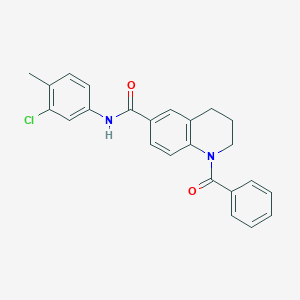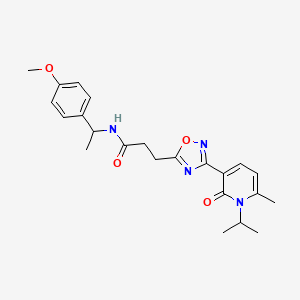![molecular formula C23H24N2O4S B7720073 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBA-TFA and is synthesized through a complex process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of PBA-TFA is not fully understood, but studies have shown that it targets several key metabolic pathways in cancer cells. PBA-TFA has been shown to inhibit the activity of several enzymes involved in glucose metabolism, which is essential for cancer cell survival. Additionally, PBA-TFA has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PBA-TFA has been shown to have several biochemical and physiological effects. Studies have shown that PBA-TFA can inhibit the activity of several enzymes involved in glucose metabolism, leading to decreased ATP production and increased oxidative stress. Additionally, PBA-TFA has been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBA-TFA is its potent anticancer properties. Additionally, PBA-TFA has been shown to have relatively low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for PBA-TFA research. One area of interest is the development of more efficient synthesis methods for PBA-TFA. Additionally, further studies are needed to fully understand the mechanism of action of PBA-TFA and its potential applications in cancer therapy. Finally, studies are needed to determine the potential side effects of PBA-TFA and its safety profile in humans.
Conclusion:
In conclusion, PBA-TFA is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. The complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments, but further research is needed to fully understand its potential applications and safety profile.
Synthesemethoden
The synthesis of PBA-TFA involves a series of chemical reactions that require high levels of expertise and precision. The first step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide or PBA-TFA.
Wissenschaftliche Forschungsanwendungen
PBA-TFA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PBA-TFA has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, PBA-TFA has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)24-23(26)18-25(17-16-19-10-4-2-5-11-19)30(27,28)20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEXRKOPRKHRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)





![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)